2-(Thiomorpholine-4-sulfonyl)benzonitrile
Description
The compound 2-(Thiomorpholine-4-sulfonyl)benzonitrile is a distinct organic molecule characterized by three key functional groups: a thiomorpholine (B91149) ring, a sulfonyl linker, and a benzonitrile (B105546) moiety. While specific research on this exact compound is not extensively documented in publicly available literature, its structural components are well-represented in a vast body of scientific research, particularly in the fields of medicinal chemistry and materials science. The academic interest in this compound arises from the proven utility and diverse bioactivity of each of its constituent parts.
Structure
3D Structure
Properties
CAS No. |
918812-56-3 |
|---|---|
Molecular Formula |
C11H12N2O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylsulfonylbenzonitrile |
InChI |
InChI=1S/C11H12N2O2S2/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-8H2 |
InChI Key |
FSPICYYWHSIIPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Thiomorpholine 4 Sulfonyl Benzonitrile and Analogues
Strategies for Thiomorpholine-Sulfonyl Moiety Formation
The creation of the thiomorpholine-sulfonyl bond is a critical step in the synthesis of the target molecule and its analogues. Various strategies have been developed to form this sulfonamide linkage efficiently.
One such approach involves the in situ generation of sulfonyl chlorides from thiols or disulfides, which then react with an amine in the same reaction vessel. researchgate.net For instance, a thiol can be oxidized with a reagent like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) to form the sulfonyl chloride intermediate, which subsequently reacts with thiomorpholine (B91149) to yield the desired sulfonamide. researchgate.net
Another advanced one-pot method utilizes a palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). This forms an aryl ammonium (B1175870) sulfinate intermediate, which can then be treated with an amine and an oxidant like sodium hypochlorite (B82951) to produce the sulfonamide. organic-chemistry.org This method is notable for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org
Additionally, one-pot reduction-addition reactions have been used to synthesize thiomorpholine-1,1-dioxides, which are structurally related to the target compound. researchgate.net These methods demonstrate the feasibility of constructing the thiomorpholine ring system and attaching it to an aryl group in a single synthetic sequence. researchgate.net
While the direct reaction of a sulfonic acid with an amine to form a sulfonamide is challenging, sulfonic acids serve as important precursors to more reactive species like sulfonyl chlorides. The conversion of sulfonic acids or their salts to sulfonyl chlorides can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride can then be readily reacted with thiomorpholine.
Modern cross-coupling methods also provide a pathway from sulfonic acid derivatives. For example, aryl sulfonic acid derivatives can undergo aryl-radical transfer (ART) reactions, enabling their coupling with other molecules. rsc.org Another innovative one-pot method for sulfonamide synthesis starts from amine-derived sulfonate salts. These stable, easy-to-handle salts react with cyanuric chloride to generate a sulfonyl chloride intermediate in situ, which then reacts with a primary or secondary amine to yield the sulfonamide. organic-chemistry.org This process proceeds through a nucleophilic aromatic substitution (SNAr) mechanism on the cyanuric chloride ring. organic-chemistry.org
Sulfonyl azides are versatile intermediates in organic synthesis. They can be prepared from the corresponding sulfonyl chlorides by reaction with sodium azide (B81097). A convenient one-pot synthesis allows for the in situ preparation of sulfonyl chlorides from thiols, followed by reaction with sodium azide to form sulfonyl azides. organic-chemistry.org These intermediates can then be used in various transformations, including as precursors for the synthesis of sulfonamides, although this is a less direct route.
Synthetic Routes for Benzonitrile (B105546) Linkage and Functionalization
The benzonitrile portion of the molecule can either be present in the starting material or introduced and modified during the synthetic sequence.
Nucleophilic aromatic substitution (SNAr) is a powerful tool for forming bonds to aromatic rings, particularly those activated by electron-withdrawing groups like the nitrile (cyano) group. nih.govrsc.org In the context of 2-(thiomorpholine-4-sulfonyl)benzonitrile, an SNAr reaction can be envisioned where a leaving group (e.g., a halogen) at the 2-position of a benzonitrile ring is displaced by a sulfur-based nucleophile.
For example, a synthetic route could involve the reaction of 2-chlorobenzonitrile (B47944) with a pre-formed thiomorpholine-4-sulfide or a related sulfur nucleophile. google.com The cyano group at the 2-position activates the ring for nucleophilic attack. SNAr reactions are widely used in the synthesis of complex molecules and can be performed with a variety of nucleophiles, including thiols and amines, often requiring elevated temperatures or the use of a strong base. chemrxiv.orgmdpi.com The reactivity order of leaving groups in SNAr is typically F > Cl > Br > I. rsc.org
A relevant example is the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, where a morpholine (B109124) (structurally similar to thiomorpholine) displaces a chlorine atom on a quinoline (B57606) ring via an SNAr reaction. mdpi.com
Once the core this compound structure is assembled, the benzonitrile framework can be further modified to create a library of analogues. The nitrile group itself can undergo various chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. The reduction of a benzonitrile to a benzylamine (B48309) is a common transformation, as demonstrated in the synthesis of (3-(4-chlorophenoxy)phenyl)methanamine from 3-(4-chlorophenoxy)benzonitrile using a reducing agent like lithium aluminum hydride (LAH). researchgate.net
Furthermore, other positions on the benzonitrile ring could be functionalized, depending on the directing effects of the existing sulfonyl and nitrile groups. Other functional groups present on the aromatic ring can also be manipulated. For example, a nitro group on a benzonitrile ring can participate in complex cyclization reactions to form highly functionalized benzo[h]quinolines. researchgate.net
Multicomponent Reaction Paradigms for Structural Complexity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. researchgate.net These reactions are highly valued for their atom economy and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netorganic-chemistry.org
The Ugi four-component reaction (U-4CR) is a prominent MCR that typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. organic-chemistry.orgnih.govwikipedia.org While primary or secondary sulfonamides are not direct components in the classic Ugi reaction, modified Ugi-type strategies can incorporate the sulfonamide moiety.
One such approach involves a tandem N-sulfonylation/Ugi reaction. In this strategy, a sulfonyl chloride can react with an amino acid (like glycine) to generate an N-sulfonyl amino acid in situ. This intermediate then serves as the carboxylic acid component in a subsequent Ugi reaction with an aldehyde, amine, and isocyanide. rsc.org This five-component, one-pot process yields complex pseudopeptide structures bearing a terminal sulfonamide group. rsc.org
For an analogue of this compound to participate, the benzonitrile group would need to be replaced by a component compatible with the Ugi reaction, such as a carboxylic acid. For example, a hypothetical 2-(thiomorpholine-4-sulfonyl)benzoic acid could serve as the acidic component, allowing for the introduction of diverse substituents via the other three components. The general mechanism involves the initial formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion, followed by nucleophilic attack of the carboxylate to form a stable α-adduct. wikipedia.org
Cycloaddition reactions are fundamental for constructing cyclic and heterocyclic systems with high regio- and stereoselectivity. mdpi.com For sulfonamide derivatives, these strategies often involve the use of a vinylsulfonamide moiety, which acts as a versatile building block in various cycloaddition paradigms. nih.govenamine.net
An analogue of the title compound, such as a vinylsulfonamide derived from thiomorpholine, is an excellent candidate for these transformations. Vinyl sulfonamides can participate as dienophiles or dipolarophiles in reactions like:
[4+2] Diels-Alder Reactions: Vinyl sulfonamides can react with dienes to form six-membered cyclic sulfonamides (sultams), a scaffold with significant biological activity. nih.gov
[3+2] 1,3-Dipolar Cycloadditions: These reactions, for instance with nitrones, provide access to five-membered heterocyclic sulfonamides. nih.govnih.gov An efficient intermolecular 1,3-dipolar cycloaddition of various nitrones to pentafluorophenyl vinylsulfonate has been described, yielding stable cycloadducts with high selectivity. nih.gov Subsequent displacement of the pentafluorophenyl group with an amine like thiomorpholine would furnish the desired functionalized sulfonamide product. nih.gov
A diversity-oriented synthesis approach termed "Click, Click, Cyclize" utilizes vinyl sulfonamide linchpins to create a wide array of sultams through intramolecular Heck, Pauson-Khand, and Baylis-Hillman reactions, among others. nih.govenamine.net This highlights the potential for creating complex, skeletally diverse molecules from simple sulfonamide precursors.
Olefin Metathesis for Unsaturated Sulfonamide Derivatives
Olefin metathesis, a Nobel Prize-winning transformation, has revolutionized the formation of carbon-carbon double bonds. wikipedia.org Ring-closing metathesis (RCM) and cross-metathesis (CM) are particularly powerful for synthesizing unsaturated sulfonamide derivatives.
Cross-metathesis of vinyl sulfonamides with various olefin partners provides a direct route to functionalized α,β-unsaturated sulfonamides. acs.orgacs.orgresearchgate.net The reaction is typically catalyzed by ruthenium complexes, such as the Hoveyda-Grubbs catalysts, and often proceeds with high E-selectivity. acs.orgnih.gov This methodology tolerates a wide range of functional groups, including esters, carbonyls, and even basic nitrogen groups. nih.gov A morpholine-based vinyl sulfonamide, an analogue to the thiomorpholine-based structure, has demonstrated high reactivity in these transformations. acs.org
The table below illustrates representative examples of cross-metathesis reactions with vinyl sulfonamides, demonstrating the potential for creating unsaturated analogues of this compound.
| Vinyl Sulfonamide Analogue | Olefin Partner | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| N,N-Diethylethenesulfonamide | Methyl acrylate | Hoveyda-Grubbs 2nd Gen. | 85 | acs.org |
| N-Morpholinoethenesulfonamide | Styrene | Nitro-Hoveyda-Grubbs | 91 | acs.org |
| N,N-Diethylethenesulfonamide | Allyl tert-butyl sulfoxide (B87167) | Nitro-Hoveyda-Grubbs | 70 | researchgate.net |
| N-Morpholinoethenesulfonamide | 1-Octene | Nitro-Hoveyda-Grubbs | 88 | acs.org |
| N,N-Diethylethenesulfonamide | 5-Vinyl-1H-indole derivative | Nitro-Hoveyda-Grubbs | 52 | nih.gov |
Ring-closing metathesis (RCM) is another key application, used to synthesize cyclic sulfonamides (sultams) from diene precursors. wikipedia.orgnih.govorganic-chemistry.org This strategy is effective for creating 5- to 30-membered rings and is foundational in the synthesis of complex nitrogen heterocycles. wikipedia.orgnih.gov
Advanced Synthetic Techniques for Structural Diversification
Beyond classical methods, several advanced techniques have emerged for the synthesis and functionalization of complex sulfonamides. These approaches offer novel pathways for structural diversification, which could be applied to the this compound core.
Late-Stage Functionalization: Methods have been developed for the mild, late-stage conversion of primary sulfonamides into other functional groups. chemrxiv.org This involves the reductive deamination of the sulfonamide to a sulfinate intermediate, which can then be transformed further. This allows a core structure to be used as a versatile synthetic handle. chemrxiv.org
Copper-Catalyzed Multicomponent Synthesis: A direct, single-step synthesis of sulfonamides has been reported using a copper(II) catalyst to combine (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate. nih.gov This method bypasses the traditional reliance on sulfonyl chlorides.
Decarboxylative Sulfonylation: A novel strategy allows the conversion of aromatic carboxylic acids—traditional partners in amide coupling—into sulfonamides. acs.org This copper-catalyzed process converts the acid to a sulfonyl chloride in situ, which then reacts with an amine. This could be used to synthesize the title compound from 2-cyanobenzoic acid and thiomorpholine. acs.org
C-H Annulation: Transition metal-catalyzed C-H/N-H annulation of aryl sulfonamides with alkynes or allenes provides facile access to chiral sultams, demonstrating a modern approach to building complex, fused ring systems. rsc.org
Spectroscopic and Analytical Methods for Structural Elucidation
The definitive identification and characterization of this compound and its derivatives rely on a combination of spectroscopic and analytical techniques, including NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
NMR Spectroscopy:
¹H NMR: The proton spectrum would show characteristic signals for the thiomorpholine ring, typically two multiplets around 2.7-2.8 ppm (-S-CH₂-) and 3.6-3.8 ppm (-N-CH₂-). mdpi.com The aromatic protons on the benzonitrile ring would appear in the downfield region (7.5-8.0 ppm). scielo.br
¹³C NMR: The carbon spectrum would display signals for the thiomorpholine carbons at approximately 27-28 ppm (-S-CH₂) and 50-55 ppm (-N-CH₂-). mdpi.com The nitrile carbon (-CN) would appear around 115-118 ppm, while the aromatic carbons would resonate between 110 and 145 ppm. scielo.brnih.gov
Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. For the title compound, characteristic absorption bands would include:
A strong, sharp peak for the nitrile (C≡N) stretch, typically found around 2220-2230 cm⁻¹. scielo.br
Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) at approximately 1310-1340 cm⁻¹ and 1140-1170 cm⁻¹, respectively. scielo.brrsc.org
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. mdpi.com
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. scielo.br Fragmentation patterns can also offer structural clues, such as the loss of the thiomorpholine ring or the SO₂ group.
The following table summarizes the expected spectroscopic data for the title compound based on analysis of analogous structures.
| Technique | Feature | Expected Range/Value | Reference |
|---|---|---|---|
| ¹H NMR | Thiomorpholine -S-CH₂- | ~2.7-2.8 ppm (multiplet) | mdpi.com |
| Thiomorpholine -N-CH₂- | ~3.6-3.8 ppm (multiplet) | mdpi.com | |
| Aromatic Protons | ~7.5-8.0 ppm (multiplets) | scielo.br | |
| Solvent | CDCl₃ or DMSO-d₆ | nih.gov | |
| ¹³C NMR | Thiomorpholine -S-CH₂- | ~27-28 ppm | mdpi.com |
| Thiomorpholine -N-CH₂- | ~50-55 ppm | mdpi.com | |
| Nitrile Carbon (-CN) | ~115-118 ppm | scielo.br | |
| Aromatic Carbons | ~110-145 ppm | scielo.brnih.gov | |
| C-SO₂ Carbon | ~138-142 ppm | scielo.br | |
| IR Spectroscopy | C≡N Stretch | 2220-2230 cm⁻¹ | scielo.br |
| SO₂ Asymmetric Stretch | 1310-1340 cm⁻¹ | rsc.org | |
| SO₂ Symmetric Stretch | 1140-1170 cm⁻¹ | rsc.org | |
| Mass Spectrometry | [M+H]⁺ | Calculated exact mass | scielo.br |
Mechanistic Insights into the Reactivity of this compound
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the benzonitrile, the sulfonyl, and the thiomorpholine moieties. Understanding the reaction mechanisms associated with this compound is crucial for its application in various chemical syntheses. This article delves into the mechanistic investigations of reactions involving this compound, drawing upon established principles of physical organic chemistry and studies of analogous systems.
Reaction Mechanisms and Mechanistic Investigations
The reactivity of 2-(thiomorpholine-4-sulfonyl)benzonitrile is multifaceted, with several potential sites for chemical transformation. The electron-withdrawing nature of the nitrile and sulfonyl groups significantly influences the reactivity of the aromatic ring, while the thiomorpholine (B91149) and sulfonyl groups themselves can participate in a variety of reactions.
While specific studies on the reaction of this compound with azides are not extensively documented in the literature, the reactivity of sulfonyl azides is a well-established area of organic synthesis. The reaction of a sulfonyl chloride, a plausible precursor to the target compound, with an azide (B81097) salt such as sodium azide would proceed through a nucleophilic substitution at the sulfur atom to form a sulfonyl azide.
The resulting sulfonyl azide can then undergo a variety of transformations, most notably the Curtius-type rearrangement upon heating or photolysis, to generate a sulfonyl nitrene. This highly reactive intermediate can then participate in several reaction pathways, including:
C-H insertion: The nitrene can insert into aliphatic C-H bonds.
Cycloaddition: It can undergo cycloaddition reactions with alkenes and alkynes.
Rearrangement: The sulfonyl nitrene can rearrange to form other stable products.
The specific pathway followed would depend on the reaction conditions and the substrate.
Chiral organocatalysts, such as those based on cinchona alkaloids or prolinol ethers, could potentially be employed to achieve enantioselective cycloadditions involving the benzonitrile (B105546) group. The mechanism would likely involve the activation of the reaction partner by the organocatalyst through hydrogen bonding or the formation of a chiral enamine or iminium ion.
Copper-catalyzed reactions are widely used for the formation of carbon-sulfur and carbon-nitrogen bonds. The thiomorpholine moiety in this compound contains both a sulfur and a nitrogen atom, making it a potential substrate for various copper-catalyzed cross-coupling reactions.
For example, the sulfur atom could potentially participate in copper-catalyzed cross-coupling reactions with aryl halides to form diaryl thioethers. The mechanism of such reactions typically involves the oxidative addition of the aryl halide to a Cu(I) catalyst, followed by reaction with a sulfur nucleophile and reductive elimination to afford the product and regenerate the catalyst.
Similarly, while the nitrogen atom of the thiomorpholine is part of a sulfonamide, which is generally less reactive in cross-coupling reactions, under specific conditions, it might be possible to achieve N-arylation.
A plausible copper-catalyzed reaction involving a thiomorpholine derivative is the three-component reaction between a terminal alkyne, an isothiocyanate, and an aziridine (B145994) to synthesize thiomorpholine derivatives. thieme-connect.com The proposed mechanism involves the formation of a copper acetylide, which then inserts into the isothiocyanate. The resulting intermediate undergoes nucleophilic attack on the activated aziridine, followed by cyclization to form the thiomorpholine ring. thieme-connect.com
The benzonitrile ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strong electron-withdrawing groups: the nitrile (-CN) and the sulfonyl (-SO2R) groups. These groups, particularly when positioned ortho or para to a leaving group on the aromatic ring, can stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. wikipedia.orgnih.govresearchgate.net
The SNAr mechanism is a two-step process:
Addition: A nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily broken in this step.
Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product.
Recent studies have also proposed a concerted SNAr mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. rsc.org This is more likely to occur with less activated aromatic systems. However, given the strong activation provided by the nitrile and sulfonyl groups in this compound, a stepwise mechanism via a Meisenheimer intermediate is more probable.
The reactivity of the aromatic ring in SNAr reactions is also influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide.
| Parameter | Stepwise SNAr | Concerted SNAr |
| Intermediate | Meisenheimer complex | None (Transition state only) |
| Rate-determining step | Usually formation of the Meisenheimer complex | The single concerted step |
| Requirement | Strong electron-withdrawing groups ortho/para to the leaving group | Less stringent requirement for activating groups |
The kinetics of reactions involving this compound would be highly dependent on the specific transformation. For SNAr reactions, the rate is typically second order, being first order in both the aryl halide and the nucleophile. The rate is significantly influenced by the electronic nature of the substituents on the aromatic ring. The Hammett equation can often be applied to correlate the reaction rates with the electronic properties of the substituents. For the hydrolysis of related aromatic sulfonyl chlorides, a Hammett plot often shows a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. researchgate.net
For cycloaddition reactions, the thermodynamics are governed by the balance between the breaking of π-bonds and the formation of new σ-bonds. These reactions are often exothermic. The kinetics are influenced by the frontier molecular orbital energies of the dipole and the dipolarophile.
The following table provides illustrative kinetic data for a typical SNAr reaction, highlighting the effect of the leaving group.
| Leaving Group (X) in 2-X-benzonitrile derivative | Relative Rate |
| -F | 3300 |
| -Cl | 1 |
| -Br | 0.8 |
| -I | 0.4 |
Note: The data in this table is illustrative for a typical SNAr reaction and does not represent experimentally determined values for this compound.
Computational and Theoretical Chemistry Studies on 2 Thiomorpholine 4 Sulfonyl Benzonitrile Systems
Quantum Chemical Characterization of Electronic Structure
The electronic structure of a molecule is fundamental to its reactivity and physical properties. Quantum chemical methods provide a powerful lens through which to examine the distribution of electrons and the nature of chemical bonds within 2-(thiomorpholine-4-sulfonyl)benzonitrile.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By approximating the electron density, DFT can provide valuable insights into molecular properties such as orbital energies and charge distributions. Studies on structurally related N-arylsulfonyl derivatives and benzonitrile (B105546) compounds offer a basis for understanding the electronic characteristics of this compound.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. For analogous N-arylsulfonyl compounds, DFT calculations have shown that the introduction of electron-withdrawing groups, such as a nitro group, can significantly lower the HOMO-LUMO gap, suggesting increased reactivity. nih.gov Conversely, the presence of electron-donating groups tends to increase this gap.
The distribution of partial charges across the atoms of this compound can also be predicted using DFT. In related sulfonamides, the sulfur atom of the sulfonyl group typically carries a significant positive charge, while the oxygen and nitrogen atoms are negatively charged. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Table 1: Predicted Electronic Properties of this compound based on DFT studies of analogous compounds.
| Property | Predicted Value/Characteristic | Basis of Prediction |
| HOMO-LUMO Gap | Moderate to low | The benzonitrile group is electron-withdrawing, which is known to lower the HOMO-LUMO gap in related N-arylsulfonyl systems. nih.gov |
| HOMO Localization | Likely on the thiomorpholine (B91149) and phenyl rings | In similar aromatic sulfonamides, the HOMO is often distributed over the aromatic and amine moieties. |
| LUMO Localization | Primarily on the benzonitrile moiety | The benzonitrile group contains a π* system that can readily accept electrons. |
| Mulliken Partial Charges | S (sulfonyl): Positive; O (sulfonyl): Negative; N (thiomorpholine): Negative; C (nitrile): Positive | Consistent with charge distributions calculated for other sulfonamides. |
Post-Hartree-Fock Methodologies
To achieve higher accuracy, particularly in describing electron correlation effects, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. nih.govnumberanalytics.com These methods, while more computationally demanding than DFT, provide a more refined picture of the electronic structure.
MP2 calculations have been used to investigate the conformational preferences and rotational barriers in sulfonamides, providing results that are often in good agreement with experimental data. nih.gov For instance, MP2 has been shown to accurately predict the eclipsed and staggered conformations of the amino group relative to the sulfonyl group in benzenesulfonamides. nih.gov
Coupled Cluster methods, especially CCSD(T), are considered the "gold standard" in computational chemistry for their high accuracy in calculating energies and molecular properties. researchgate.net While computationally expensive for a molecule of this size, CCSD(T) calculations on smaller fragments or analogous molecules can provide benchmark data for calibrating more efficient methods like DFT. Studies on small molecules have demonstrated the reliability of coupled-cluster methods for evaluating properties like hyperpolarizabilities. researchgate.net
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions with the surrounding environment. By simulating the movement of atoms over time, MD can provide insights into how this compound might behave in solution or when interacting with biological macromolecules.
Simulations of sulfonamides in aqueous solution have shown that water molecules tend to form hydrogen bonds with the oxygen and nitrogen atoms of the sulfonamide group. nih.gov This solvation shell can influence the conformational preferences of the molecule and its availability for chemical reactions.
In the context of drug design, MD simulations are invaluable for studying the binding of small molecules to proteins. researchgate.netnih.govnih.govchemrxiv.org For a molecule like this compound, MD simulations could be used to predict its binding affinity and mode of interaction with a target protein. Such simulations can reveal key hydrogen bonding and hydrophobic interactions that stabilize the protein-ligand complex. For example, MD simulations have been used to understand the behavior of lipid-based drug formulations and the interactions of drugs within them.
Multiscale Modeling Approaches for Complex Systems
For systems that span multiple length and time scales, such as the interaction of a small molecule with a cell membrane, multiscale modeling approaches are necessary. These methods combine different levels of theory to provide a comprehensive picture of the system's behavior.
A common multiscale approach is the use of quantum mechanics/molecular mechanics (QM/MM) methods. In a QM/MM simulation, the chemically active region of the system (e.g., the small molecule and the active site of an enzyme) is treated with a high-level quantum mechanical method, while the rest of the system (e.g., the bulk of the protein and the surrounding solvent) is treated with a more computationally efficient molecular mechanics force field. numberanalytics.com This approach allows for the study of chemical reactions in complex biological environments. For instance, QM/MM simulations have been used to elucidate the reaction mechanisms of enzymes that process sulfate (B86663) groups. numberanalytics.com
Multiscale models are also employed to study the transport of molecules across cell membranes. nih.govnih.gov These models can combine coarse-grained representations of the membrane with more detailed models of the drug molecule to simulate the permeation process.
Computational Prediction of Molecular Conformations
The three-dimensional shape of a molecule, or its conformation, is critical to its function. Computational methods can be used to predict the stable conformations of this compound and the energy barriers between them.
The thiomorpholine ring typically adopts a chair conformation, similar to cyclohexane. However, the presence of the sulfur atom and the N-sulfonyl group can influence the ring's puckering and the preference for axial or equatorial substitution. Computational studies on related thiomorpholine derivatives have shown that both chair and boat conformations can be stable, with the chair form generally being lower in energy.
A key conformational feature of this compound is the rotation around the S-N and S-C bonds. The rotational barrier around the S-N bond in sulfonamides can be surprisingly high, leading to distinct conformers that can be observed by NMR spectroscopy. This restricted rotation is attributed to the partial double bond character of the S-N bond. Computational studies on N-phenylsulfonamides have explored the potential energy surface for rotation around the S-N and S-Caryl bonds, identifying the most stable conformers.
Table 2: Predicted Conformational Properties of this compound.
| Feature | Predicted Conformation/Property | Basis of Prediction |
| Thiomorpholine Ring | Predominantly chair conformation | Common for six-membered heterocyclic rings. |
| Orientation of Benzonitrile Group | Likely perpendicular to the S-N bond | Studies on benzenesulfonamides show a preference for a perpendicular orientation of the phenyl ring. nih.gov |
| Rotation around S-N Bond | High rotational barrier (60-80 kJ/mol) | Observed in other N,N-disubstituted sulfonamides due to partial double bond character. |
| Rotation around S-C Bond | Lower rotational barrier compared to S-N bond | Allows for different orientations of the benzonitrile ring relative to the sulfonyl group. |
Theoretical Predictions of Reaction Mechanisms and Pathways
Theoretical calculations can be used to explore the potential chemical reactions of this compound and to elucidate the mechanisms of these reactions. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies, providing insights into the feasibility and kinetics of different reaction pathways.
The benzonitrile group can undergo a variety of reactions, including hydrolysis, reduction, and cycloaddition. Theoretical studies on the hydrogenation of benzonitrile have identified the reaction pathways leading to benzylamine (B48309) and other products. nih.gov
The sulfonamide group can also participate in chemical reactions. For example, QM/MM studies have been used to investigate the mechanism of sulfate transfer from a donor molecule to a substrate, a reaction that is relevant to the biological activity of some sulfonamides. numberanalytics.com These studies can reveal the role of the enzyme environment in catalyzing the reaction.
In Silico Screening and Molecular Docking Studies
In silico screening and molecular docking are powerful computational techniques used in drug discovery and materials science to predict the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are instrumental in prioritizing compounds for synthesis and experimental testing, thereby accelerating the research and development process.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is often quantified by a docking score or an estimated binding energy, with more negative values typically indicating a stronger interaction.
Research Findings on Structurally Related Compounds:
Studies on benzenesulfonamide (B165840) derivatives have demonstrated their potential as inhibitors for a variety of enzymes, including carbonic anhydrases and kinases. nih.govnih.govrsc.org Molecular docking has been a key tool in understanding their mechanism of action. For instance, docking studies on benzenesulfonamide analogs targeting the tropomyosin receptor kinase A (TrkA), a potential target in glioblastoma, have revealed that derivatives with strong binding affinities (binding energy > -8.0 kcal/mol) are promising candidates. nih.gov
In a study on benzenesulfonamide derivatives as inhibitors of BRD4, a protein implicated in acute myeloid leukemia, molecular docking simulations were used to investigate the binding modes of newly designed compounds. nih.gov The results highlighted the importance of hydrogen bonds and hydrophobic interactions with key residues in the protein's active site. nih.gov Similarly, research on triazole benzene (B151609) sulfonamide derivatives as inhibitors of human carbonic anhydrase IX showed that docking studies could effectively predict binding affinity and key interactions, which were further validated by molecular dynamics simulations. nih.gov
The thiomorpholine moiety is also a common scaffold in medicinal chemistry. While specific docking studies on this compound are absent, research on other thiomorpholine-containing compounds indicates that this group can participate in crucial interactions within a protein's binding pocket. For example, a study on thiophen-2-iminothiazolidine derivatives targeting the cruzain enzyme of Trypanosoma cruzi used molecular docking to show that the thiazolidine (B150603) ring's sulfur atom could engage in dipole-dipole interactions. nih.gov
Data from Molecular Docking Studies of Related Sulfonamides:
To illustrate the type of data generated from molecular docking studies, the following tables present findings from research on various sulfonamide derivatives. It is important to reiterate that this data is for structurally related compounds and not for this compound itself.
Table 1: Example Docking Scores of Benzenesulfonamide Analogs against Tyrosine Kinase TrkA
| Compound | Docking Score (kcal/mol) |
| AL34 | -9.54 |
| AL56 | -9.48 |
| AL106 | -10.93 |
| AL107 | -11.26 |
| AL109 | -9.66 |
| AL110 | -9.58 |
| Sulfamethiazole | -10.21 |
This table is illustrative and based on findings from research on benzenesulfonamide analogs targeting TrkA. nih.gov
Table 2: Example Docking Scores of Sulfonamide Derivatives against Carbonic Anhydrase Isozymes
| Compound | hCA I Docking Score (kcal/mol) | hCA II Docking Score (kcal/mol) |
| 9c | -5.13 | Not Reported |
| 9h | Not Reported | -5.32 |
This table is illustrative and based on findings from research on benzenesulfonamide derivatives containing a 1,2,3-triazole moiety. nih.gov
These tables demonstrate how docking scores are used to rank and compare the potential efficacy of different compounds. The detailed analysis of the docking poses also reveals key interacting amino acid residues, providing a rationale for the observed binding affinities and guiding further structural modifications to improve potency and selectivity. While awaiting direct computational studies on this compound, the extensive research on its constituent chemical motifs provides a solid foundation for predicting its potential interactions and guiding future in silico investigations.
Structure Activity Relationship Sar Investigations of 2 Thiomorpholine 4 Sulfonyl Benzonitrile Analogues
Methodological Frameworks for SAR Elucidation
The elucidation of SAR for 2-(thiomorpholine-4-sulfonyl)benzonitrile analogues relies on both traditional and modern computational methodologies. These approaches provide a comprehensive toolkit for rational drug design, guiding the iterative process of lead optimization. nih.gov
Traditional SAR Approaches
Traditional SAR analysis involves the systematic synthesis and biological evaluation of analogues to identify key structural features responsible for activity. oncodesign-services.com This empirical process begins with a "hit" compound, such as this compound, and explores modifications to its distinct structural components.
Key strategies in traditional SAR include:
Functional Group Modification: Altering or replacing functional groups to probe their importance. For instance, the nitrile group on the benzonitrile (B105546) ring could be replaced with other electron-withdrawing groups to assess its role in target binding.
Ring Variation: Modifying the aromatic and heterocyclic rings. This could involve changing the substitution pattern on the benzene (B151609) ring or altering the size and nature of the heterocyclic thiomorpholine (B91149) ring.
Homologation: Increasing the length of alkyl chains or spacers between key functional groups to determine optimal spatial arrangements.
Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.
Computational SAR and Pharmacophore Discovery (e.g., Inductive Logic Programming)
Computational methods significantly accelerate SAR studies by predicting the activity of virtual compounds, thereby prioritizing synthetic efforts. nih.gov These in silico techniques range from quantitative structure-activity relationship (QSAR) models to more advanced machine learning approaches. pharmacologymentor.com
Pharmacophore modeling is a central computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. pharmacologymentor.comacs.orgnih.gov For a series of active this compound analogues, a pharmacophore model can be generated to represent the common features responsible for their interaction with a biological target. acs.orgfigshare.com This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity. nih.gov
Inductive Logic Programming (ILP) is a machine learning technique that can derive human-readable SAR rules from complex datasets. nih.govacm.org Unlike some "black box" models, ILP can generate explicit rules that describe the structural features favoring or disfavoring activity. pnas.org For example, an ILP model applied to a set of this compound analogues might produce rules such as:
Rule 1: A compound is active if it contains a hydrogen bond acceptor at a specific distance from the thiomorpholine sulfur atom.
Rule 2: Activity is decreased if a bulky substituent is placed on the benzonitrile ring.
These logical, declarative rules can provide chemists with direct insights into the SAR, complementing traditional and other computational approaches. acm.orgmanchester.ac.uk ILP algorithms analyze examples and background knowledge to construct a hypothesis, making it a powerful tool for knowledge discovery in large chemical datasets. acm.orggatech.edu
Impact of Thiomorpholine Moiety Modifications on Activity Profiles
The thiomorpholine ring is a key structural component of this compound, and modifications to this moiety can significantly influence the compound's biological activity, solubility, and metabolic stability.
Oxidation of Sulfur Moiety for Structural Diversification
Oxidation of the sulfur atom in the thiomorpholine ring offers a straightforward method for structural diversification, leading to the formation of the corresponding sulfoxide (B87167) (thiomorpholine 1-oxide) and sulfone (thiomorpholine 1,1-dioxide). These modifications introduce significant changes to the electronic properties and hydrogen-bonding capacity of the heterocyclic ring.
The introduction of an oxygen atom to form the sulfoxide creates a chiral center at the sulfur atom and adds a polar group capable of acting as a hydrogen bond acceptor. The further oxidation to the sulfone results in a larger, non-basic, and highly polar group that can also participate in hydrogen bonding. The impact of these changes on biological activity is highly dependent on the specific target and its binding pocket.
| Modification | Resulting Moiety | Key Physicochemical Changes | Potential Impact on Activity |
| No Oxidation | Thiomorpholine | Basic nitrogen, flexible ring | Baseline activity |
| Single Oxidation | Thiomorpholine 1-oxide | Introduction of polarity and a hydrogen bond acceptor; creation of a chiral center | May enhance or decrease activity depending on the binding pocket's polarity and steric tolerance |
| Double Oxidation | Thiomorpholine 1,1-dioxide | Significant increase in polarity; strong hydrogen bond acceptor; loss of basicity | Can alter binding mode and solubility; may improve or abolish activity |
Substituent Effects on the Heterocyclic Ring
Introducing substituents onto the carbon atoms of the thiomorpholine ring is another strategy to probe the SAR. The size, polarity, and position of these substituents can affect the molecule's conformation and its interaction with the target protein. For instance, small alkyl groups might be used to explore hydrophobic pockets in the binding site, while polar groups like hydroxyl or amino groups could form new hydrogen bonds.
Systematic exploration of substituents at different positions of the thiomorpholine ring can reveal which areas are sensitive to steric bulk and which can accommodate additional functional groups to enhance potency or selectivity.
Influence of Sulfonyl Group Variations on Activity
The sulfonyl group acts as a critical linker between the benzonitrile and thiomorpholine moieties. Its geometry and electronic nature are important for orienting the two ends of the molecule correctly within a binding site. Variations of this group, while less common than modifications to the terminal rings, can provide valuable SAR insights.
One approach is the use of bioisosteres—chemical groups with similar steric and electronic properties. Replacing the sulfonyl group with a sulfonamide, for example, could introduce a hydrogen bond donor and alter the vector and flexibility of the linker. Studies on benzenesulfonamides have shown that the sulfonamide group is a key pharmacophoric element for various biological targets, and its orientation is critical for potent inhibition. nih.govacs.orgnih.gov
Role of Benzonitrile Substitutions in Modulating Activity
There is currently no available research data detailing the impact of substitutions on the benzonitrile ring of this compound on its biological activity. SAR studies would typically involve the synthesis of a series of analogues with various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the benzonitrile moiety. The biological activities of these analogues would then be systematically evaluated to determine how these chemical modifications influence efficacy and potency. Without such studies, no data tables or detailed research findings can be presented.
Comparative SAR Studies with Related Chemical Classes (e.g., Triazines, Thiazoles)
There are no published comparative SAR studies that directly contrast the biological activity of this compound and its analogues with compounds from the triazine or thiazole (B1198619) classes. Such a comparative analysis would be essential to understand the unique structural requirements for the activity of each chemical scaffold and to identify potential bioisosteric replacements that could enhance the pharmacological profile. In the absence of such research, a comparative discussion is not possible.
Chemical Biology Applications and Mechanistic Insights
Development of Chemical Probes for Biological Systems
The development of chemical probes is crucial for dissecting complex biological processes. The structural characteristics of 2-(thiomorpholine-4-sulfonyl)benzonitrile make it an intriguing candidate for the design of specialized tools for chemical biology research.
Design of Fluorescent Sensors
Fluorescent sensors are instrumental in visualizing and quantifying biological molecules and events in living systems. The design of such sensors often involves the conjugation of a fluorophore with a recognition moiety that selectively interacts with the target of interest. While specific fluorescent sensors based on the this compound scaffold have not been extensively reported, its components suggest a potential for such applications.
The benzonitrile (B105546) group, a key feature of this compound, can influence the electronic properties of a molecule and can be a precursor to or part of a larger conjugated system necessary for fluorescence. The thiomorpholine (B91149) and sulfonamide moieties can be modified to modulate water solubility, cell permeability, and targeting specificity. For instance, the thiomorpholine ring, with its sulfur atom, can be a site for chemical modification to attach a fluorophore or a quenching group, allowing for the design of "turn-on" or "turn-off" fluorescent probes. The design strategy could involve linking a known fluorophore to the thiomorpholine ring, where the interaction of the benzonitrile or another part of the molecule with a specific biological target could lead to a conformational change and a subsequent change in fluorescence emission.
Tools for Protein Function Manipulation
Chemical tools that can manipulate protein function are invaluable for understanding their roles in cellular pathways. The this compound scaffold can be envisioned as a starting point for the development of such tools. The sulfonamide group is a common pharmacophore found in many clinically used drugs and is known to interact with various protein targets. The thiomorpholine ring can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and lipophilicity. jchemrev.com
Exploration of Molecular Interactions with Biomolecules
Understanding how small molecules interact with biomolecules at a molecular level is fundamental to drug discovery and chemical biology. The structural components of this compound suggest several potential modes of interaction with proteins.
Investigations of Enzyme Inhibition Mechanisms
The sulfonamide moiety is a well-established zinc-binding group present in a large class of enzyme inhibitors, most notably the carbonic anhydrase inhibitors. mdpi.com The nitrogen atom of the sulfonamide can coordinate with the zinc ion in the active site of these metalloenzymes, leading to potent inhibition. Therefore, it is plausible that this compound and its derivatives could be investigated as inhibitors of zinc-containing enzymes.
Table 1: Potential Enzyme Classes Targeted by Thiomorpholine Sulfonamide Derivatives
| Enzyme Class | Potential Interaction Site | Rationale |
| Metalloenzymes (e.g., Carbonic Anhydrases) | Sulfonamide group | The sulfonamide can coordinate with the active site metal ion (e.g., Zn²⁺). |
| Kinases | Benzonitrile and thiomorpholine rings | The scaffold can occupy the ATP-binding pocket, with the nitrile acting as a hydrogen bond acceptor. |
| Proteases | Benzonitrile group | The nitrile can act as a covalent warhead or participate in non-covalent interactions in the active site. |
This table presents potential enzyme targets based on the structural motifs of this compound and is for illustrative purposes.
Studies on Protein-Protein Interactions
Modulating protein-protein interactions (PPIs) with small molecules is a challenging but increasingly important area of drug discovery. sci-hub.se The relatively large and flat surfaces of PPI interfaces often require larger and more complex small molecules for effective disruption. The modular nature of this compound allows for systematic chemical modifications to explore its potential as a PPI modulator.
By appending larger chemical groups to the thiomorpholine or benzonitrile rings, it may be possible to create molecules that can occupy the "hot spots" at a PPI interface, thereby disrupting the interaction. The sulfonamide linker provides a degree of conformational flexibility that could allow the molecule to adapt to the topology of the protein surface.
Bioisosteric Replacement Strategies Involving Thiomorpholine
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological properties, is a cornerstone of medicinal chemistry. ajptr.com The thiomorpholine moiety is a well-known bioisostere of the morpholine (B109124) ring. jchemrev.com
The replacement of an oxygen atom in morpholine with a sulfur atom in thiomorpholine leads to several key changes in the physicochemical properties of the molecule:
Lipophilicity: Thiomorpholine is generally more lipophilic than morpholine, which can affect a molecule's ability to cross cell membranes. mdpi.com
Metabolism: The sulfur atom in thiomorpholine is susceptible to oxidation, which can be a metabolic liability or an opportunity for prodrug design. mdpi.com
Conformation: The C-S bond is longer than the C-O bond, which can alter the ring conformation and the spatial arrangement of substituents.
These differences can be strategically exploited in drug design to improve a compound's pharmacokinetic profile, target affinity, or selectivity. For example, if a morpholine-containing compound exhibits poor cell permeability, replacing it with a thiomorpholine ring could enhance its lipophilicity and improve its cellular uptake. Conversely, if a compound is too lipophilic, the oxidation of the thiomorpholine to the more polar sulfoxide (B87167) or sulfone could be a strategy to enhance its water solubility.
Table 2: Comparison of Morpholine and Thiomorpholine as Bioisosteres
| Property | Morpholine | Thiomorpholine | Implication in Drug Design |
| Heteroatom | Oxygen | Sulfur | Alters polarity, hydrogen bonding capacity, and metabolic stability. |
| Lipophilicity (logP) | Lower | Higher | Can influence cell permeability and protein binding. |
| Metabolic Stability | Generally stable | Susceptible to S-oxidation | Can be a site for metabolic inactivation or prodrug activation. |
| Ring Conformation | Chair conformation | Chair conformation (with altered bond lengths/angles) | Can affect the spatial orientation of substituents and interaction with targets. |
Application in the Study of Cellular Processes
The unique structural features of this compound, combining a flexible thiomorpholine ring, a reactive sulfonyl group, and a nitrile-substituted aromatic ring, make it a valuable tool for probing and influencing various cellular events.
Modulation of Immune-Activating Pathways
While direct and extensive research on the immunomodulatory properties of this compound is not widely published, the broader class of thiomorpholine-containing compounds has demonstrated significant effects on immune responses. mdpi.com Thiomorpholine derivatives have been investigated for their anti-inflammatory and immunomodulatory activities, often targeting key signaling pathways involved in the immune cascade. mdpi.com For instance, various compounds incorporating the thiomorpholine scaffold have been shown to modulate the production of pro-inflammatory cytokines, which are crucial mediators of immune activation. mdpi.com The general immunomodulatory potential of related scaffolds suggests that this compound could be a candidate for similar activities, warranting further investigation.
Table 1: Representative Thiomorpholine Derivatives and their Reported Immunomodulatory Effects
| Compound Class | Target/Pathway | Observed Effect | Reference |
| Thiomorpholine Analogs | Cytokine Production | Inhibition of pro-inflammatory cytokines | mdpi.com |
| Substituted Thiomorpholines | Inflammatory Mediators | Varied anti-inflammatory responses |
Note: This table represents general findings for the broader class of thiomorpholine derivatives and not specific data for this compound.
Interrogation of Biosynthetic Processes
The application of small molecules to dissect and understand complex biosynthetic pathways is a powerful strategy in chemical biology. Although specific studies employing this compound to interrogate biosynthetic processes are not prominently documented in publicly available literature, its chemical functionalities suggest potential utility in this area. The electrophilic nature of the sulfonyl group and the potential for the nitrile group to participate in various chemical transformations could allow it to act as a reactive probe for specific enzymes or intermediates within a biosynthetic pathway. Further research is required to explore and validate these potential applications.
Utilization as Building Blocks for Complex Biological Scaffolds
The synthesis of complex molecules with tailored biological activities often relies on the use of versatile chemical building blocks. The thiomorpholine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its prevalence in a wide array of bioactive compounds. mdpi.com The structure of this compound offers multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex biological scaffolds.
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a handle for further derivatization. The aromatic ring can undergo electrophilic or nucleophilic substitution, allowing for the introduction of additional functional groups. The thiomorpholine ring itself can be modified, for example, by oxidation of the sulfur atom. This synthetic versatility enables the generation of diverse libraries of compounds based on the this compound core, which can then be screened for a wide range of biological activities.
Table 2: Potential Synthetic Transformations of this compound for Scaffold Elaboration
| Functional Group | Potential Reaction | Resulting Functionality |
| Nitrile | Hydrolysis | Carboxylic Acid |
| Nitrile | Reduction | Amine |
| Aromatic Ring | Nitration, Halogenation | Substituted Benzene (B151609) |
| Thiomorpholine Sulfur | Oxidation | Sulfoxide, Sulfone |
Future Directions and Emerging Research Avenues
Advancements in Targeted Synthesis Methodologies
The future of synthesizing derivatives of 2-(thiomorpholine-4-sulfonyl)benzonitrile will likely be characterized by a move towards more efficient, selective, and sustainable chemical transformations. While traditional methods for creating sulfonamides are well-established, recent advancements are paving the way for more sophisticated and targeted approaches.
Modern synthetic strategies that are expected to be influential include:
Late-Stage Functionalization: This approach allows for the modification of complex molecules at a late stage of the synthesis, enabling the rapid generation of a diverse library of analogs from a common intermediate. This is particularly valuable for structure-activity relationship (SAR) studies.
C-H Activation: Direct functionalization of carbon-hydrogen bonds is an increasingly powerful tool for creating novel analogs. This method avoids the need for pre-functionalized starting materials, making the synthetic process more atom-economical and efficient.
Flow Chemistry: The use of continuous-flow reactors offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automated synthesis. This can accelerate the production of new derivatives for biological screening.
Biocatalysis: The use of enzymes to catalyze specific reactions can offer unparalleled selectivity and milder reaction conditions compared to traditional chemical methods. This is a growing area of interest for the synthesis of complex pharmaceutical compounds.
A recent review highlights various modern synthetic routes for sulfonamides, which could be applied to the synthesis of this compound analogs. researchgate.net These methods are designed to improve yield, reduce waste, and allow for greater structural diversity in the final products.
Integration of Advanced Computational Design in Compound Discovery
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, and their role in the exploration of this compound analogs is set to expand significantly. Advanced computational techniques can provide deep insights into the molecular interactions between a compound and its biological target, thereby guiding the design of more potent and selective inhibitors.
Key computational approaches that will drive future research include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com This allows for the prediction of the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. A QSAR study on 2-arylsulfonyl-6-substituted benzonitriles as HIV-1 reverse transcriptase inhibitors has already demonstrated the utility of this approach for this class of compounds. tandfonline.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov By visualizing the binding mode, researchers can identify key interactions and design modifications to improve binding affinity and selectivity. scirp.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the compound-target complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding.
Machine Learning and Artificial Intelligence (AI): AI-driven approaches are increasingly being used to predict a wide range of properties, including biological activity, toxicity, and pharmacokinetic profiles. nih.gov These methods can analyze vast datasets to identify subtle patterns that may not be apparent through traditional analysis. Computational methods are also being developed to predict off-target effects, which is a critical aspect of drug development. nih.govstanford.edullnl.govplos.org
The integration of these computational methods will enable a more rational and efficient design of novel this compound derivatives with improved therapeutic potential.
Expansion of Chemical Biology Applications for Mechanistic Elucidation
Chemical biology utilizes chemical tools to study and manipulate biological systems. The development of specialized probes based on the this compound scaffold will be crucial for elucidating the mechanism of action of this class of compounds and for identifying their biological targets.
Future research in this area will likely focus on:
Affinity-Based Probes: These probes are designed to bind specifically to the target protein, allowing for its isolation and identification. The incorporation of a reactive group or a reporter tag (e.g., biotin (B1667282) or a fluorophore) onto the this compound scaffold can facilitate this process. nih.gov
Photoaffinity Labeling: This technique uses a photoreactive group on the probe to form a covalent bond with the target protein upon irradiation with UV light. This provides a more robust method for target identification compared to non-covalent affinity probes.
Fluorescent Probes: The development of fluorescently labeled analogs of this compound can enable the visualization of the compound's distribution and localization within living cells. nih.govacs.org This can provide valuable information about its mechanism of action and potential off-target effects. Sulfonyl fluoride (B91410) chemical probes are also being developed to quantify drug-target engagement in live cells. researchgate.net
Targeted Degradation (PROTACs): A burgeoning area of research involves the design of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a target protein. A derivative of this compound could potentially be developed into a PROTAC to selectively eliminate a disease-causing protein.
These chemical biology approaches will provide a deeper understanding of the molecular pharmacology of this compound and its analogs, which is essential for their further development as therapeutic agents.
Exploration of Novel Biological Targets for Academic Inquiry
The thiomorpholine (B91149) and sulfonamide moieties are present in a wide range of biologically active compounds, suggesting that the this compound scaffold has the potential to interact with a variety of biological targets. jchemrev.comjchemrev.comresearchgate.net While some targets have been explored, there remains a vast landscape of potential applications for this chemical class.
Future academic inquiry is likely to explore the activity of this compound derivatives against a range of novel biological targets, including:
Kinases: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. nih.gov Numerous sulfonamide-containing compounds have been developed as kinase inhibitors. scirp.orgnih.govacs.org For instance, thiomorpholine sulfonamide hydroxamates have been investigated as inhibitors of tumor necrosis factor-α-converting enzyme (TACE), a key target in inflammatory diseases. nih.gov Further screening of this compound analogs against a broad panel of kinases could identify novel anticancer or anti-inflammatory agents.
G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The discovery of a non-acetylenic mGluR5 negative allosteric modulator containing a sulfonylbenzonitrile moiety suggests that this scaffold could be a fruitful starting point for the development of novel GPCR modulators. nih.gov
Ion Channels: Voltage-gated sodium channels, such as Nav1.7, are important targets for the treatment of pain. Morpholine-based aryl sulfonamides have been identified as inhibitors of Nav1.7, indicating that derivatives of this compound could also exhibit activity against this class of targets. nih.gov
Enzymes involved in metabolic diseases: Thiomorpholine derivatives have been shown to possess hypolipidemic and antioxidant activity, suggesting their potential in the treatment of metabolic disorders. nih.gov For example, some derivatives have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. jchemrev.com
The exploration of these and other novel biological targets will not only expand our understanding of the pharmacological potential of the this compound scaffold but also has the potential to lead to the discovery of new therapeutic agents for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Thiomorpholine-4-sulfonyl)benzonitrile?
- Methodology : Synthesis typically involves sulfonylation of benzonitrile precursors with thiomorpholine derivatives. Key steps include:
- Reagent selection : Use of coupling agents like triphenylphosphine in Wittig reactions (as seen in analogous styrylbenzonitrile syntheses) to introduce ethenyl groups .
- Purification : Column chromatography with silica gel and solvents such as ethyl acetate/hexane mixtures for isolating intermediates .
- Functionalization : Sulfonyl chloride intermediates reacting with thiomorpholine under basic conditions (e.g., triethylamine in dichloromethane) .
- Validation : Confirm intermediate structures via IR (for nitrile C≡N stretches at ~2200 cm⁻¹) and HR-MS for molecular ion verification .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm), thiomorpholine sulfonyl protons (δ 3.0–3.5 ppm for morpholine ring), and nitrile carbon (δ ~115 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm sulfonyl group geometry, as demonstrated for morpholine-containing benzonitrile derivatives .
- Mass spectrometry : HR-ESI-MS to verify molecular formula (e.g., [M+H]+ ion for C11H11N2O2S2) .
Advanced Research Questions
Q. How can researchers resolve data contradictions in NMR spectra caused by dynamic effects or isomerism?
- Approach :
- Variable-temperature NMR : Identify rotational barriers in sulfonyl groups or thiomorpholine ring puckering by analyzing coalescence temperatures .
- 2D NMR (COSY, NOESY) : Differentiate between E/Z isomers in ethenyl-linked derivatives (e.g., styrylbenzonitriles) .
- Crystallographic validation : Compare solution-phase NMR data with solid-state X-ray structures to rule out solvent-induced shifts .
Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?
- Key factors :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve thiomorpholine coupling yields .
- Workflow : Employ flow chemistry for controlled mixing and heat dissipation in exothermic steps (inspired by benzonitrile derivative syntheses) .
Q. How can computational methods predict the reactivity of this compound in drug design?
- Tools :
- DFT calculations : Model sulfonyl group electrophilicity and nitrile π-backbonding interactions .
- Molecular docking : Screen against targets like 5-hydroxytryptamine receptors, leveraging structural analogs (e.g., 11C-DASB in PET imaging) .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups) with bioactivity, as done for cytotoxic benzonitrile derivatives .
Q. How should researchers address discrepancies in biological assay results (e.g., cytotoxicity vs. receptor binding)?
- Troubleshooting :
- Metabolite profiling : Use LC-MS/MS to identify degradation products or reactive intermediates (e.g., hydroxylated metabolites observed in SARM studies) .
- Assay controls : Include reference compounds like Etoposide for cytotoxicity comparisons and validate receptor binding via competitive inhibition assays .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound?
- Strategies :
- Derivatization : Synthesize analogs with modified sulfonyl groups (e.g., morpholine vs. piperazine) and compare bioactivity .
- Crystallographic SAR : Correlate X-ray-derived bond angles with activity, as seen in morpholine-sulfonamide crystal structures .
- Dynamic PET imaging : Use radiolabeled analogs (e.g., 11C-WAY-100635) to quantify target engagement in vivo .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
